molecular formula C13H17Cl2N5OS B279460 N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B279460
M. Wt: 362.3 g/mol
InChI Key: KLTBHNVICHBAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as DMXB-A, and it has been found to have a unique mechanism of action that makes it a promising candidate for further study.

Mechanism of Action

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects in animal models, including increased neurotransmitter release, improved cognitive function, and reduced inflammation. It has also been shown to have a neuroprotective effect on the brain, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on DMXB-A, including further investigation of its potential therapeutic effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the use of DMXB-A in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies may also focus on optimizing the synthesis and purification methods for DMXB-A to reduce its cost and increase its availability for research purposes.

Synthesis Methods

DMXB-A can be synthesized through a multi-step process involving various chemical reactions, including the use of reagents such as 3,5-dichloro-2-methoxybenzyl chloride, 1-methyl-1H-tetrazole-5-thiol, and propan-1-amine. The final product is purified through a series of chromatography techniques to obtain the desired compound.

Scientific Research Applications

DMXB-A has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a neuroprotective effect on the brain, which makes it a potential treatment for neurodegenerative disorders.

properties

Molecular Formula

C13H17Cl2N5OS

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C13H17Cl2N5OS/c1-20-13(17-18-19-20)22-5-3-4-16-8-9-6-10(14)7-11(15)12(9)21-2/h6-7,16H,3-5,8H2,1-2H3

InChI Key

KLTBHNVICHBAKI-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC(=C2OC)Cl)Cl

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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